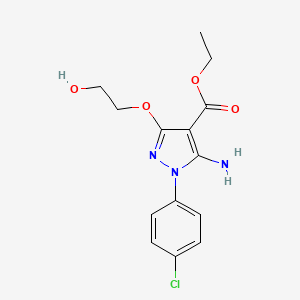

ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 4-chlorophenyl substituent at position 1, a 2-hydroxyethoxy group at position 3, and an ethyl ester at position 2. This compound is synthesized via hydrazine-mediated cyclization reactions, similar to methods described for related pyrazole esters .

Properties

IUPAC Name |

ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O4/c1-2-21-14(20)11-12(16)18(17-13(11)22-8-7-19)10-5-3-9(15)4-6-10/h3-6,19H,2,7-8,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFBIUUDKBAENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1OCCO)C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-keto ester under acidic or basic conditions.

Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chlorobenzene derivative.

Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group can yield ketones or aldehydes, while substitution of the chlorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that pyrazole derivatives, including ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate, exhibit notable antibacterial and antifungal properties. For instance, studies have shown that modifications in the pyrazole structure can enhance activity against specific bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| Ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate | Antibacterial | |

| Other Pyrazole Derivatives | Antifungal |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with pyrazole derivatives, suggesting potential therapeutic roles in treating inflammatory diseases.

Agricultural Applications

Herbicidal Activity

Ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been evaluated for its herbicidal properties. Research has shown that certain pyrazole derivatives can inhibit the growth of common weeds, providing an effective solution for crop management.

Materials Science

Polymer Synthesis

The unique structure of ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate allows it to be utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by Iovu et al. (2003) demonstrated the antimicrobial efficacy of several pyrazole derivatives, including ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate. The results indicated significant inhibition of bacterial growth compared to control samples.

Case Study 2: Herbicidal Effectiveness

Mahajan et al. (1991) reported on the herbicidal properties of pyrazole compounds, highlighting the effectiveness of ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate against specific weed species, which could lead to its commercial application in agriculture.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in its binding affinity to target proteins or enzymes. The hydroxyethoxy group may enhance its solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1 (aryl group), 3 (functional group), and 4 (ester/acid). These variations significantly impact physicochemical properties such as melting point (mp), solubility, and crystallinity.

Table 1: Substituent Effects on Physicochemical Properties

Crystallographic and Structural Insights

Crystallographic studies of analogs like GOLHEV (nitro-substituted) and HUDDEQ (trifluoromethyl-substituted) reveal distinct hydrogen-bonding networks and packing motifs . The target compound’s 2-hydroxyethoxy group is expected to form intermolecular H-bonds, as observed in hydroxyethyl-substituted pyrazoles .

Biological Activity

Ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological properties based on various research findings.

Chemical Structure and Properties

The chemical formula for ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate is with a molecular weight of approximately 265.69 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

Research indicates that compounds containing the pyrazole moiety often exhibit significant biological activities. Ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate has been studied for its potential as an inhibitor of various enzymes and pathways involved in disease processes.

Enzyme Inhibition

Studies have shown that related compounds can selectively inhibit p38 MAP kinase, a critical player in inflammatory responses. The incorporation of specific substituents, such as the 2-hydroxyethoxy group, enhances the compound's affinity for target enzymes, suggesting a mechanism involving competitive inhibition at the active site.

Anticancer Activity

In vitro studies have demonstrated that ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate exhibits cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with cellular pathways that regulate apoptosis and cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.8 |

| A549 | 18.5 |

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against HIV and HSV. Preliminary results suggest moderate activity, with further optimization needed to enhance efficacy.

Table 2: Antiviral Activity Against Viral Strains

| Virus | EC50 (µM) |

|---|---|

| HIV-1 | 20.5 |

| HSV-1 | 25.0 |

Case Studies and Research Findings

Several studies have investigated the biological activity of similar pyrazole derivatives, highlighting their potential in drug development:

- Study on p38 MAP Kinase Inhibitors : A series of pyrazole derivatives were synthesized and screened for p38 MAP kinase inhibition. The most potent compounds showed IC50 values in the low micromolar range, indicating significant anti-inflammatory potential .

- Anticancer Studies : Research has demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antiviral Efficacy : Compounds structurally related to ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate have shown promise as anti-HIV agents, with some derivatives achieving EC50 values below 10 µM against resistant strains .

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis yield of ethyl 5-amino-1-(4-chlorophenyl)-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxylate?

- Methodological Answer : Synthesis typically involves a multi-step process, including cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux in alcoholic media (e.g., ethanol or methanol). Key factors include:

- Reaction Time : Prolonged reflux (6–12 hours) ensures complete cyclization .

- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) improves purity .

- Catalysts : Acidic or basic catalysts (e.g., acetic acid) may enhance reaction efficiency .

- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are essential for confirming structural integrity post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., 4-chlorophenyl and hydroxyethoxy groups) .

- X-ray Crystallography : Resolves crystal packing and stereochemical details .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

- Waste Disposal : Neutralize acidic byproducts before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data among pyrazole derivatives with similar substituents?

- Methodological Answer :

- Comparative Assays : Use standardized in vitro models (e.g., enzyme inhibition assays) under identical conditions to compare bioactivity .

- Structural Modifications : Introduce substituents (e.g., fluorine or methyl groups) to isolate activity-contributing moieties .

- Data Normalization : Report IC values relative to positive controls (e.g., known kinase inhibitors) to minimize inter-study variability .

Q. What strategies enhance the metabolic stability of the hydroxyethoxy group without compromising bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups : Replace the hydroxy group with trifluoromethyl or methanesulfonyl groups to reduce oxidative metabolism .

- Prodrug Design : Mask the hydroxy group as an ester (e.g., acetylated derivatives) for delayed hydrolysis in vivo .

- In Silico Modeling : Use molecular docking to predict interactions with metabolic enzymes (e.g., CYP450 isoforms) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the 4-chlorophenyl moiety’s role in target binding?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituted phenyl groups (e.g., 4-fluorophenyl or 4-methylphenyl) .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity changes .

- Molecular Dynamics : Simulate ligand-receptor interactions to identify critical hydrophobic or π-π stacking interactions .

Q. What experimental approaches address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Solubility Screening : Test in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., DMSO/PEG mixtures) .

- Cocrystal Engineering : Co-crystallize with succinic acid or cyclodextrins to enhance aqueous solubility .

- Particle Size Reduction : Nano-milling or spray drying improves dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.